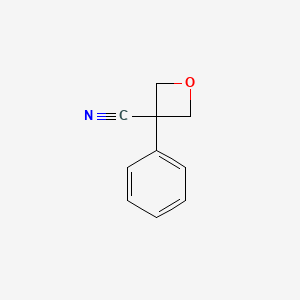

3-Phenyl-3-oxetanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBDUUCHRYGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenyl-3-oxetanecarbonitrile stability and reactivity predictions

Stability, Reactivity, and Synthetic Utility in Drug Discovery[1]

Executive Summary

3-Phenyl-3-oxetanecarbonitrile represents a high-value structural motif in modern medicinal chemistry. It serves as a metabolically stable, polar surrogate for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) while maintaining steric volume.

This guide provides a definitive technical analysis of its stability and reactivity.[1] The core insight: While the oxetane ring possesses significant ring strain (~106 kJ/mol), the 3,3-disubstitution pattern confers unexpected kinetic stability against hydrolysis and nucleophilic attack. However, the presence of the nitrile group introduces specific reactivity challenges—specifically, distinguishing between conditions that functionalize the nitrile versus those that degrade the ether core.

Structural Analysis & Physicochemical Properties

The stability of this compound is governed by the "Gem-Disubstituent Effect" and steric shielding.

-

Ring Strain: High (~106 kJ/mol).[2] The molecule is thermodynamically unstable but kinetically trapped.

-

Steric Shielding: The bulky phenyl group and the nitrile at the C3 position sterically hinder the trajectory of nucleophiles attacking the

orbital (backside attack), rendering the ring resistant to ring-opening under neutral and basic conditions. -

Electronic Effects: The nitrile group is electron-withdrawing. This decreases the basicity of the oxetane oxygen, making protonation (the first step of acid-catalyzed degradation) less favorable compared to unsubstituted oxetanes.

Table 1: Predicted Physicochemical Profile

| Property | Value (Predicted) | Implication for Drug Design |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |

| PSA | ~33 Ų | Polar Surface Area suitable for CNS penetration. |

| Ring Strain | ~106 kJ/mol | High energy; requires care during thermal processing (>150°C). |

| pKa (Conj. Acid) | ~ -2.0 | Very weak base; resists protonation in physiological pH. |

| Metabolic Stability | High | Blocks CYP450 oxidation at the benzylic position. |

Stability Assessment

3.1 Chemical Stability (pH Dependence)

The most critical operational parameter is pH. The oxetane ring and the nitrile group have opposing stability profiles.

-

Acidic Conditions (pH < 1): HIGH RISK. Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (

) will coordinate to the ether oxygen, activating the ring for nucleophilic attack (e.g., by -

Basic Conditions (pH > 10): STABLE. The oxetane ring is remarkably stable to hydroxide, alkoxides, and organolithiums. The 3,3-substitution prevents

attack. This allows for base-mediated hydrolysis of the nitrile without damaging the ring. -

Oxidative/Reductive: Stable to standard oxidizing agents (

). Stable to mild reducing agents (

3.2 Metabolic Stability

The 3,3-disubstituted oxetane is a "metabolic fortress."

-

Blockade: It prevents metabolic "soft spot" oxidation at the typical benzylic carbon.

-

Solubility: It increases aqueous solubility compared to a gem-dimethyl group, aiding clearance.

-

Nitrile Hydrolysis: The primary metabolic liability is enzymatic hydrolysis of the nitrile to an amide or acid by amidases, rather than ring degradation.

Reactivity & Synthetic Transformations[3]

The synthetic strategy must prioritize Basic or Neutral conditions.

Pathway A: Nitrile Functionalization (Ring Retention)

To convert the nitrile to an acid, amide, or amine while keeping the oxetane intact:

-

Hydrolysis to Acid: Do NOT use acid reflux (

). Use Alkaline Hydrolysis ( -

Reduction to Amine: Use

at low temperature (

Pathway B: Ring Opening (Degradation/Derivatization)

If the goal is to open the ring (e.g., to synthesize acyclic quaternary centers):

-

Acid Catalysis: Treatment with dilute

in THF generates the 2,2-disubstituted-1,3-propanediol. -

Nucleophilic Opening: Requires activation by a Lewis Acid (

) followed by a nucleophile (e.g., AllylTMS).

Visualizing the Reactivity Landscape

Figure 1: Divergent reactivity pathways. Green pathways preserve the oxetane core; red pathways lead to ring opening.

Experimental Protocols

Protocol A: Safe Hydrolysis of Nitrile to Carboxylic Acid

Validates the stability of the oxetane ring under harsh basic conditions.

-

Dissolution: Dissolve this compound (1.0 equiv) in Ethanol (10 volumes).

-

Reagent Addition: Add 4M aqueous NaOH (5.0 equiv).

-

Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC/LCMS (Disappearance of nitrile peak ~2230 cm⁻¹).

-

Workup (Critical): Cool to 0°C. Carefully acidify with 1M HCl only to pH 4-5 (avoid strongly acidic pH < 2 to prevent ring opening during workup).

-

Extraction: Extract immediately with Ethyl Acetate.

-

Result: Yields 3-phenyl-3-oxetanecarboxylic acid.

Protocol B: Acid Stability Stress Test

Used to determine the half-life of the scaffold in simulated gastric fluid.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Incubation: Dilute into 0.1 N HCl (pH 1.0) at 37°C.

-

Sampling: Aliquot at t=0, 1h, 4h, 24h.

-

Analysis: Quench aliquots with excess buffer (pH 7) and analyze via HPLC-UV.

-

Expectation: < 5% degradation at 4h indicates acceptable stability for oral dosing; > 20% degradation suggests need for encapsulation.

Decision Logic for Synthetic Planning

When incorporating this motif into a broader drug scaffold, use the following logic to avoid accidental degradation.

Figure 2: Stability decision matrix for synthetic planning.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Organic Chemistry Portal. Nitrile Hydrolysis Mechanisms. Link

-

Barnes-Seeman, D. (2012). The structural and physical properties of oxetanes in the context of drug design. Drug Discovery Today. Link

Sources

Methodological & Application

Synthesis of 3-Phenyl-3-oxetanecarbonitrile: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Phenyl-3-oxetanecarbonitrile, a valuable building block in medicinal chemistry. Recognizing the synthetic challenges of a direct conversion from benzonitrile, this guide presents a robust and scientifically vetted multi-step pathway. The synthesis commences with the formation of phenylacetonitrile, a key intermediate, followed by a base-catalyzed double hydroxymethylation to construct the core diol structure. The final oxetane ring is achieved through a classic intramolecular Williamson ether synthesis. This document offers in-depth procedural details, mechanistic insights, and practical guidance to empower researchers in the successful synthesis of this important molecular scaffold.

Introduction: The Rising Prominence of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while reducing lipophilicity. These improvements can lead to more favorable pharmacokinetic profiles. Specifically, 3,3-disubstituted oxetanes, such as this compound, offer a unique three-dimensional scaffold that can be exploited to probe the binding pockets of biological targets. The nitrile functionality further serves as a versatile handle for subsequent chemical transformations or as a key pharmacophoric element.

Overall Synthetic Strategy

A direct synthesis of this compound from benzonitrile is not synthetically straightforward. Therefore, a multi-step approach is proposed, beginning with a more reactive precursor, phenylacetonitrile. This intermediate contains the critical C-phenyl and C-nitrile bonds, along with an acidic methylene group that serves as the anchor for constructing the oxetane ring.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Phenylacetonitrile from Benzyl Chloride

Scientific Rationale

The synthesis begins with the conversion of benzyl chloride to phenylacetonitrile. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The cyanide anion (CN⁻) is a potent nucleophile that displaces the chloride leaving group from the benzylic carbon.[1] To overcome the solubility difference between the organic benzyl chloride and the inorganic cyanide salt, a phase-transfer catalyst (PTC) is often employed to shuttle the cyanide anion into the organic phase, thereby accelerating the reaction.[1]

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Benzyl Chloride | 126.58 | 25.3 g (23.0 mL) | 0.20 |

| Sodium Cyanide (NaCN) | 49.01 | 12.25 g | 0.25 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 |

| Toluene | - | 100 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine benzyl chloride (25.3 g), toluene (100 mL), and tetrabutylammonium bromide (3.22 g).

-

Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (12.25 g) in water (100 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Reaction: Add the aqueous sodium cyanide solution to the stirred organic mixture. Heat the biphasic mixture to 80-85°C and maintain vigorous stirring for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of benzyl chloride.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude phenylacetonitrile. The product can be further purified by vacuum distillation.

Part 2: Synthesis of 2-Cyano-2-phenyl-1,3-propanediol

Scientific Rationale

This step involves the base-catalyzed double hydroxymethylation of phenylacetonitrile. The methylene protons alpha to both the phenyl ring and the nitrile group are acidic and can be removed by a base to form a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde in an aldol-type reaction. The process is repeated to add a second hydroxymethyl group, yielding the desired 1,3-diol.

Caption: Mechanism of base-catalyzed double hydroxymethylation.

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Phenylacetonitrile | 117.15 | 11.7 g | 0.10 |

| Formaldehyde (37% aq. soln.) | 30.03 | 18.0 mL | ~0.22 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| Ethanol | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile (11.7 g) and potassium carbonate (2.76 g) in ethanol (100 mL).

-

Addition of Formaldehyde: Slowly add the 37% aqueous formaldehyde solution (18.0 mL) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

-

Work-up: After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid (1 M) to a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure diol.

Part 3: Synthesis of this compound

Scientific Rationale

The final ring-forming step is a two-stage process. First, one of the primary hydroxyl groups of the 1,3-diol is selectively converted into a good leaving group, typically a tosylate. This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3] Subsequently, the remaining hydroxyl group is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride) to form an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the tosylate group to form the strained four-membered oxetane ring in a classic Williamson ether synthesis.[3]

Experimental Protocol

Step 3a: Monotosylation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Cyano-2-phenyl-1,3-propanediol | 177.19 | 8.86 g | 0.05 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 10.0 g | 0.0525 |

| Pyridine | 79.10 | 50 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Reaction Setup: Dissolve the diol (8.86 g) in a mixture of pyridine (50 mL) and DCM (100 mL) in a 250 mL flask and cool to 0°C in an ice bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (10.0 g) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude monotosylate, which can be used in the next step without further purification.

Step 3b: Intramolecular Cyclization

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Crude Monotosylate | ~331.38 | ~16.5 g | ~0.05 |

| Sodium Hydride (NaH, 60% in oil) | 24.00 | 2.4 g | 0.06 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 500 mL flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.4 g of 60% dispersion) in anhydrous THF (100 mL).

-

Addition of Tosylate: Dissolve the crude monotosylate in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to 0°C and cautiously quench with a few drops of water, followed by 50 mL of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.35 (m, 5H, Ar-H), 5.10 (d, J = 6.0 Hz, 2H, -OCH₂), 4.95 (d, J = 6.0 Hz, 2H, -OCH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 135.0, 129.5, 129.0, 126.0, 118.0 (CN), 78.0 (-OCH₂), 45.0 (quaternary C).

-

IR (film): ν 2245 cm⁻¹ (C≡N), 1100 cm⁻¹ (C-O-C).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₉NO: 160.07; found 160.1.

Safety and Handling

-

Benzyl Chloride: Is a lachrymator and corrosive. Handle in a fume hood with appropriate gloves and eye protection.

-

Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. All manipulations should be performed in a well-ventilated fume hood. A cyanide antidote kit should be readily available.

-

Sodium Hydride: Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use a mineral oil dispersion to minimize pyrophoricity.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Part 1: Low Yield of Phenylacetonitrile | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring in the biphasic system. |

| Inactive phase-transfer catalyst. | Use a fresh, high-quality catalyst. | |

| Part 2: Formation of Byproducts | Polymerization of formaldehyde. | Use fresh formaldehyde solution. Add it slowly to the reaction mixture. |

| Formation of mono-hydroxymethylated product. | Ensure a slight excess of formaldehyde is used. Increase reaction time. | |

| Part 3: Low Yield of Oxetane | Incomplete monotosylation. | Ensure anhydrous conditions. Use a slight excess of TsCl. |

| Formation of di-tosylated product. | Add TsCl slowly at 0°C to favor monotosylation. | |

| Elimination instead of cyclization. | Use a non-nucleophilic base like NaH. Ensure anhydrous conditions for the cyclization step. |

References

-

CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents.

-

2-Phenyl-1,3-propanediol synthesis - ChemicalBook.

-

US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents.

-

Synthesis of phenylacetonitrile - PrepChem.com.

-

Synthesis of α-formylphenylacetonitrile - PrepChem.com.

-

CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents.

-

Some Condensation Reactions of Arylalkylnitriles. - Lehigh Preserve.

-

2-Phenyl-1,3-propanediol: Properties, Synthesis, and Applications in Chemical Research.

-

2 - Organic Syntheses Procedure.

-

A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration.

-

Benzyl cyanide - Wikipedia.

-

CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents.

-

2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing).

-

α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure.

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters.

Sources

Strategic Utilization of 3-Phenyl-3-oxetanecarbonitrile: Ring-Opening Protocols for Quaternary Carbon Scaffolds

Executive Summary

3-Phenyl-3-oxetanecarbonitrile represents a high-value "gem-dimethyl" bioisostere and a versatile building block in modern medicinal chemistry. Its unique structural features—a strained four-membered ether ring fused with a quaternary center bearing both a phenyl ring and a nitrile group—offer a strategic entry point for synthesizing complex acyclic and heterocyclic scaffolds.

This Application Note provides validated protocols for the controlled ring-opening of this specific oxetane. Unlike simple oxetanes, the 3-phenyl-3-cyano substitution pattern introduces competing steric bulk and electronic withdrawal, requiring tailored activation strategies. The protocols detailed below focus on accessing

Section 1: Chemical Context & Reactivity Profile[1]

Structural Analysis

The reactivity of this compound is governed by the interplay between ring strain (~106 kJ/mol) and the electronic nature of the C3-substituents.

-

The Nitrile Effect (Electronic): The cyano group (-CN) is a strong electron-withdrawing group (EWG). It inductively reduces the Lewis basicity of the oxetane oxygen, making coordination with Lewis acids slower compared to 3,3-dialkyloxetanes. However, once activated, the adjacent carbons (C2/C4) become highly electrophilic.

-

The Phenyl Effect (Steric/Electronic): The phenyl group provides steric bulk at the quaternary center, effectively blocking nucleophilic attack at C3. Consequently, all nucleophilic ring-opening events occur at the C2 or C4 methylene positions via an

-like mechanism.

The "Gem-Dimethyl" Bioisostere

In drug design, this scaffold serves as a metabolic blocker. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane often lowers lipophilicity (LogP) and improves solubility while retaining spatial geometry—a concept pioneered by Carreira and Rogers-Evans [1].[1]

Section 2: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity and scalability.

Pathway: Phenylacetonitrile

-

Bis-hydroxymethylation: Reaction of phenylacetonitrile with excess paraformaldehyde and base (e.g., catalytic NaOEt or Triton B) in DMSO/THF yields the intermediate 2-phenyl-2-(hydroxymethyl)-3-hydroxypropanenitrile (a 2,2-disubstituted-1,3-diol).

-

Cyclization: The diol is cyclized to the oxetane using Diethyl Carbonate (DEC) with

at reflux (green chemistry approach) or via the Mesylate method (MsCl, Et3N, followed by internal displacement with n-BuLi or NaH).

Section 3: Protocol A — Acid-Mediated Ring Opening with Halides

Objective: Synthesis of

Experimental Design

Because the nitrile reduces the basicity of the ether oxygen, weak acids often fail. We utilize Trimethylsilyl Iodide (TMSI) generated in situ or Titanium(IV) halides to ensure rapid, irreversible opening.

Step-by-Step Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Sodium Iodide (NaI, 2.0 equiv) + Trimethylsilyl Chloride (TMSCl, 2.0 equiv) [Generates TMSI in situ]

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Quench: Sat. aq. Sodium Thiosulfate (

)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve NaI (300 mg, 2.0 mmol) in anhydrous MeCN (5 mL). -

Activation: Add TMSCl (255 µL, 2.0 mmol) dropwise. The solution will turn slightly yellow/turbid as NaCl precipitates and TMSI forms. Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add a solution of this compound (159 mg, 1.0 mmol) in MeCN (1 mL) dropwise over 2 minutes.

-

Reaction: Stir at RT. Monitor by TLC (System: Hexane/EtOAc 4:1). The oxetane spot (

) should disappear, replaced by a less polar product (-

Duration: Typically 1–3 hours.

-

-

Workup: Dilute with Diethyl Ether (

). Pour into a separatory funnel containing sat. aq. -

Isolation: Extract aqueous layer with

(3x). Dry combined organics over -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Expected Product: 3-(iodomethyl)-3-phenyl-4-hydroxybutanenitrile (if aqueous workup hydrolyzes the silyl ether) or the TMS-protected equivalent.

Section 4: Protocol B — Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Objective: Formation of Quaternary Diaryl Carbon Centers. Application: Synthesis of diaryl-substituted nitriles, which are precursors to methadone-like analgesics and serotonin transporter inhibitors.

Experimental Design

The oxetane acts as an electrophile.[3] A strong Lewis Acid (

Step-by-Step Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile/Solvent: Anisole (Methoxybenzene) (10 equiv) [Acts as both reactant and solvent]

-

Catalyst: Aluminum Chloride (

, 1.2 equiv) - Handle with extreme caution

Procedure:

-

Setup: Flame-dry a two-neck flask equipped with a reflux condenser and

inlet. -

Solvation: Dissolve this compound (1.0 mmol) in dry Anisole (3 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add

(160 mg, 1.2 mmol) in three portions over 15 minutes. Exothermic reaction.[4] -

Reaction: Allow the mixture to warm to RT naturally. If conversion is slow (check TLC after 2 hours), heat to 50°C.

-

Note: High temperatures (>80°C) may cause the nitrile to hydrolyze or the polymerize.

-

-

Quench: Cool to 0°C. Slowly add 1M HCl (5 mL) to break the Aluminum-alkoxide complex.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[2]

-

Purification: The excess Anisole must be removed via vacuum distillation or careful column chromatography (Anisole elutes early in non-polar solvents).

Data Output:

| Parameter | Value/Observation |

| Regioselectivity | Para-substitution on the Anisole ring (major isomer >90%). |

| Yield | Typically 65–80%. |

| Key Impurity | Ortho-substituted isomer; Polymerized oxetane. |

Section 5: Visualization & Mechanism

Reaction Landscape Diagram

The following diagram illustrates the divergent pathways available from the central scaffold.

Figure 1: Divergent synthesis pathways from this compound. Protocol A leads to linear precursors for heterocycles; Protocol B leads to functionalized aromatics.

Mechanistic Insight (Protocol A)

The nitrile group at C3 plays a critical role. It destabilizes the developing positive charge during ring opening, requiring the nucleophile (

Section 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nitrile deactivation of Ether Oxygen. | Increase Lewis Acid strength (switch from |

| Polymerization | Temperature too high; Acid too concentrated. | Dilute reaction (0.1 M); Maintain temp < 40°C; Add acid slowly. |

| Hydrolysis of CN | Aqueous acid workup too harsh. | Use buffered quench (Phosphate buffer pH 7) or cold dilute HCl. |

| Side Products | Competitive attack by solvent. | Use non-nucleophilic solvents (DCM, Toluene) for Protocol A. |

References

-

Wurts, J., et al. (2010). Oxetanes as promising bioisosteres for the gem-dimethyl group.[1][5] Journal of Medicinal Chemistry.[6]

-

Bull, J. A., et al. (2016). Exploiting the strain of the oxetane ring in synthesis. Chemical Reviews.[5]

-

Carreira, E. M., & Fessard, T. C. (2014).[7] Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry.[3][1][7][8][9] Chemical Reviews.[5]

-

Jenkins, K., et al. (2018). Synthesis of 3,3-disubstituted oxetanes via intramolecular displacement. Organic Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cycloaddition Reactions Involving 3-Phenyl-3-oxetanecarbonitrile

Introduction: Unlocking the Potential of a Unique Building Block

3-Phenyl-3-oxetanecarbonitrile is a distinctive trifunctional molecule, presenting a unique convergence of a strained oxetane ring, a phenyl group, and a nitrile moiety. This combination imparts a compelling set of physicochemical properties, making it an attractive scaffold in medicinal chemistry and drug discovery. The oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, can enhance aqueous solubility and metabolic stability. The phenyl group provides a site for aromatic interactions, while the nitrile group is a versatile synthetic handle for conversion into various nitrogen-containing heterocycles.

While the application of oxetanes in drug discovery is well-documented, the specific participation of this compound in cycloaddition reactions is an emerging area of exploration. This guide provides a forward-looking perspective on the potential cycloaddition reactions this molecule can undergo, with a focus on the 1,3-dipolar cycloaddition pathway where the nitrile group acts as a dipolarophile. The protocols detailed herein are based on established principles of cycloaddition chemistry and are intended to serve as a foundational framework for researchers venturing into this novel synthetic space.

[3+2] Cycloaddition Reactions: A Gateway to Novel Spiro-Heterocycles

The electron-withdrawing nature of the phenyl group and the oxetane ring is expected to activate the nitrile group of this compound, rendering it a suitable dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. This reaction pathway offers a direct route to novel spirocyclic systems where a five-membered heterocycle is fused to the oxetane ring at the C3 position. Such spiro-heterocycles are of significant interest in drug design due to their rigid, three-dimensional structures.

Reaction with Nitrile Oxides: Synthesis of Spiro-Oxadiazole-Oxetanes

The reaction of this compound with in situ generated nitrile oxides is a promising route to spiro-oxadiazole-oxetanes. Nitrile oxides are versatile 1,3-dipoles that readily react with nitriles to form 1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry.

The cycloaddition is anticipated to proceed via a concerted mechanism, as is typical for many 1,3-dipolar cycloadditions. The regioselectivity will be governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the this compound. The phenyl and oxetane substituents on the nitrile will influence the LUMO energy and orbital coefficients, directing the regiochemical outcome.

Materials:

-

This compound

-

Substituted Aldoxime (e.g., benzaldoxime)

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (bleach)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the substituted aldoxime (1.1 eq) in anhydrous DCM (0.1 M solution).

-

In Situ Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add a solution of NCS (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

-

Cycloaddition: After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro-oxadiazole-oxetane.

Data Summary (Hypothetical):

| Entry | Aldoxime | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldoxime | TEA | DCM | 24 | 75 |

| 2 | 4-Methoxybenzaldoxime | TEA | THF | 18 | 82 |

| 3 | 4-Nitrobenzaldoxime | DBU | Toluene | 36 | 65 |

Reaction with Azides: Synthesis of Spiro-Tetrazole-Oxetanes

The [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles, which are important bioisosteres for carboxylic acids in drug design. The reaction of this compound with an azide source, often catalyzed by a Lewis acid, is expected to yield novel spiro-tetrazole-oxetanes.

This cycloaddition can be promoted by Lewis acids, which coordinate to the nitrile nitrogen, lowering its LUMO energy and accelerating the reaction. The azide then acts as the 1,3-dipole, attacking the activated nitrile.

Application of 3-Phenyl-3-oxetanecarbonitrile in materials science

Application Note: High-Refractive Index Optical Resins & Advanced Adhesives using 3-Phenyl-3-oxetanecarbonitrile (POCN)

Executive Summary

This compound (POCN) (CAS: 1414513-84-0) is a specialized 3,3-disubstituted oxetane monomer emerging as a critical component in high-performance materials science. Unlike aliphatic oxetanes (e.g., TMPO, EHO), POCN integrates a rigid phenyl moiety and a polar nitrile group directly onto the strained oxetane ring. This unique architecture confers high refractive index (RI > 1.55) , superior thermal stability , and dual-cure capability (cationic ring-opening + nitrile coordination/trimerization).

This guide details the protocols for synthesizing, formulating, and curing POCN-based materials, targeting applications in optical waveguides, holographic recording media, and electronic packaging adhesives .

Physicochemical Profile & Mechanism

| Property | Value (Approx.) | Functionality |

| Molecular Formula | C₁₀H₉NO | -- |

| Molecular Weight | 159.19 g/mol | -- |

| Boiling Point | 280–290 °C | High thermal stability for processing. |

| Refractive Index ( | 1.54 – 1.58 | Critical Feature: Phenyl group enhances optical density. |

| Ring Strain | ~106 kJ/mol | Driving force for rapid Cationic Ring-Opening Polymerization (CROP). |

| Dipole Moment | High (due to -CN) | Enhances adhesion to metal/glass substrates. |

Mechanistic Advantage: The "Dual-Handle" Effect

-

Primary Cure (Fast): The oxetane ring undergoes acid-catalyzed ring-opening (initiated by photo-acid generators, PAGs). This process is immune to oxygen inhibition, unlike radical acrylate systems.[1]

-

Secondary Function (Adhesion/Thermal): The nitrile group (-C≡N) remains inert during the initial cationic cure but provides strong dipole-dipole interactions with substrates. At elevated temperatures (>150°C) or with specific catalysts, it can trimerize to form triazine crosslinks, boosting

.

Synthesis Protocol: The "Bis-Hydroxymethylation" Route

Note: While POCN is available from specialized suppliers, in-house synthesis allows for purity control essential for optical applications.

Reaction Logic: The synthesis relies on the double aldol-condensation of phenylacetonitrile with formaldehyde, followed by cyclization.

Step-by-Step Methodology:

-

Bis-Hydroxymethylation:

-

Reagents: Phenylacetonitrile (1.0 eq), Paraformaldehyde (2.5 eq), Potassium Carbonate (

, 0.5 eq). -

Solvent: Ethanol/Water (1:1).

-

Procedure: Heat mixture to 60°C for 4 hours. The base catalyzes the addition of two formaldehyde units to the active methylene position.

-

Intermediate: 2-phenyl-2-(hydroxymethyl)-3-hydroxypropanenitrile (a 1,3-diol).

-

Workup: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate.

-

-

Cyclization (Oxetane Formation):

-

Reagents: Intermediate Diol (1.0 eq), Diethyl Carbonate (1.2 eq), Potassium tert-butoxide (catalytic).

-

Conditions: Reflux at 110°C with continuous removal of ethanol (byproduct).

-

Purification: Distillation under reduced pressure (0.1 mmHg) is critical to remove traces of protic impurities that inhibit cationic polymerization.

-

Figure 1: Synthetic pathway for this compound (POCN) from commodity precursors.

Application Protocol: High-RI Optical Resin Formulation

Objective: Create a transparent, high-refractive-index coating for optical lenses or waveguides.

Materials:

-

Monomer A: POCN (60 wt%) - Provides High RI.

-

Monomer B: 3-Ethyl-3-oxetanemethanol (EHO) (30 wt%) - Viscosity modifier / Diluent.

-

Photo-Acid Generator (PAG): Diaryliodonium Hexafluorophosphate (2 wt%) - Initiator.

-

Sensitizer: 9,10-Dibutoxyanthracene (0.5 wt%) - For near-UV/Visible absorption.

-

Adhesion Promoter: Silane Coupling Agent (1 wt%).

Experimental Workflow:

-

Preparation (Dark Room):

-

Dissolve the PAG and Sensitizer in EHO (the liquid diluent) first. Sonicate for 10 mins until clear.

-

Add POCN (solid/viscous liquid) and stir at 40°C until homogeneous.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove dust (crucial for optical clarity).

-

-

Coating:

-

Substrate: Piranha-cleaned Quartz or Silicon wafer.

-

Method: Spin coat at 2000 rpm for 30s. Target thickness: 5–10 µm.

-

-

Curing (Cationic):

-

Exposure: UV-LED (365 nm) at 50 mW/cm² for 60 seconds.

-

Mechanism: The PAG releases

, which attacks the oxetane oxygen. The ring opens, creating a carbocation that propagates. -

Post-Bake (Critical): Heat at 100°C for 10 mins.

-

Why? Cationic polymerization is "living" but slow in the glassy state. Heat drives the reaction to >95% conversion and relaxes stress.

-

-

-

Characterization:

-

Measure Refractive Index using a Prism Coupler. Expected: 1.56 .[2]

-

Measure Shrinkage. Expected: < 3% (significantly lower than acrylates).

-

Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism for POCN.

Advanced Protocol: Dual-Cure Adhesive for Electronics

Objective: Use the nitrile group for secondary thermal curing to bond metal components.

Formulation Modification:

-

Add 10 wt% Bisphenol A Cyanate Ester to the POCN resin.

-

Add Zinc Octoate (0.1 wt%) as a thermal catalyst.

Workflow:

-

Dispense: Apply resin between the chip and substrate.

-

UV "Tack" Cure: 365 nm UV exposure (5s) to "freeze" the component in place via the oxetane network.

-

Thermal Cure: Bake at 180°C for 1 hour.

-

Chemistry: The nitrile groups of POCN co-react with the cyanate ester to form Triazine rings .

-

Result:

increases from ~120°C (pure polyether) to >170°C (triazine reinforced), with excellent metal adhesion.

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Tacky Surface after UV | Humidity Inhibition | Cationic cure is sensitive to moisture (bases). Perform in <40% RH or increase Post-Bake temp. |

| Low Refractive Index | Incomplete Phenyl Incorporation | Verify POCN purity; ensure no aliphatic diluent excess (keep EHO <30%). |

| Yellowing | PAG Degradation | Reduce PAG concentration or switch to an Iodonium salt with a non-yellowing anion (e.g., SbF6-). |

| Resin Crystallization | POCN Purity | Pure POCN may crystallize. Use a eutectic mixture with EHO or Bis-oxetanes to maintain liquid state. |

References

-

Cationic Ring-Opening Polymerization of Oxetanes: Crivello, J. V. (2014). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Synthesis of 3,3-Disubstituted Oxetanes: Wuts, P. G. M. (2006). "Protection for the Hydroxyl Group, Ethers." Greene's Protective Groups in Organic Synthesis. Link

-

High Refractive Index Polymers: Liu, J., et al. (2019). "High refractive index polymers: fundamental research and practical applications." Journal of Materials Chemistry C. Link

-

Nitrile-Functionalized Resins: Hamerton, I. (1994). Chemistry and Technology of Cyanate Ester Resins. Springer. Link

-

POCN CAS Verification: ChemicalBook Database Entry for CAS 1414513-84-0. Link

Sources

FT-IR Characterization Protocol for 3-Phenyl-3-oxetanecarbonitrile: Structural Validation and Stability Monitoring

Application Note: AN-OX-2026

Abstract

This application note details the Fourier Transform Infrared (FT-IR) spectroscopic analysis of 3-Phenyl-3-oxetanecarbonitrile , a critical building block in modern drug discovery. As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring offers improved metabolic stability and solubility profiles. This guide provides a validated protocol for identifying the molecule’s unique functional group signature—specifically the interplay between the strained oxetane ether, the nitrile reporter, and the aromatic system. It further establishes a "Red Flag" detection method for monitoring ring-opening degradation.

Introduction: The Medicinal Chemistry Context

In the landscape of fragment-based drug design (FBDD), this compound represents a strategic scaffold. The oxetane ring (a four-membered cyclic ether) is increasingly utilized to replace lipophilic gem-dimethyl groups or labile carbonyls.[1]

-

Structural Significance: The 3,3-disubstitution pattern (phenyl and nitrile at the same carbon) exploits the Thorpe-Ingold effect , kinetically stabilizing the strained ring against hydrolysis.

-

Analytical Challenge: Differentiating the strained cyclic ether C–O stretch from standard acyclic ethers and identifying the nitrile stretch in a sterically crowded environment requires precise spectral interpretation.

Experimental Protocol

Instrumentation & Sampling[2]

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent pressure-induced ring opening or hygroscopic interference.

-

Crystal Selection: Diamond or ZnSe (Diamond is recommended for durability).

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprint detailing).

-

Scans: 32 scans (Routine) to 64 scans (High S/N).

Step-by-Step Workflow

-

System Prep: Purge the optical bench with dry nitrogen to remove atmospheric H₂O (1600 cm⁻¹ interference) and CO₂ (2350 cm⁻¹ doublet).

-

Crystal Cleaning (CRITICAL):

-

Do NOT use acidic cleaning solutions. Oxetanes are acid-sensitive and prone to ring-opening polymerization.

-

Protocol: Wipe with Isopropanol (IPA) or Ethanol. Allow to dry completely.

-

-

Background Acquisition: Collect air background immediately prior to sampling.

-

Sample Deposition:

-

Liquids/Oils: Place 10 µL on the crystal center.

-

Solids: Place ~2 mg of powder; apply pressure using the anvil until the force gauge reaches the optimal contact zone (typically 80–100 N).

-

-

Acquisition: Collect spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Post-Run Cleaning: Immediately remove sample with IPA to prevent crystal etching or residue hardening.

Spectral Analysis & Band Assignment

The spectrum of this compound is defined by three distinct zones. The convergence of the nitrile peak and the unique "breathing" mode of the oxetane ring serves as the fingerprint.

Quantitative Band Assignment Table

| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Note |

| 3080 – 3030 | Aromatic Ring | C–H Stretch (sp²) | Weak to medium intensity; indicates phenyl group. |

| 2960 – 2870 | Oxetane Ring | C–H Stretch (sp³) | Methylene (-CH₂-) groups of the ring. Often sharper than alkyl chains due to rigidity. |

| 2245 – 2235 | Nitrile (–C≡N) | Stretching | The "Beacon" Peak. Sharp, medium-strong intensity. Located on a quaternary carbon, minimizing conjugation shifts. |

| 1605, 1495, 1450 | Phenyl Group | C=C Ring Stretch | Characteristic "monosubstituted benzene" doublet/triplet pattern. |

| 1250 – 1150 | Oxetane Ring | Asymmetric C–O–C | Strained ether stretch. Shifted higher than acyclic ethers (approx. 1100 cm⁻¹). |

| 985 – 970 | Oxetane Ring | Symmetric Ring Stretching | Key Identification Band. The "Ring Breathing" mode specific to the 4-membered ether. |

| 760 & 695 | Phenyl Group | C–H Out-of-Plane (OOP) | Strong bands confirming monosubstitution (5 adjacent H atoms). |

Detailed Mechanistic Interpretation

The Nitrile "Beacon" (2240 cm⁻¹)

The nitrile group provides a solitary, sharp peak in the "silent region" (2000–2500 cm⁻¹). In this molecule, the nitrile is attached to a quaternary carbon (C3). Unlike benzonitrile, where the nitrile is conjugated to the ring (shifting to ~2220 cm⁻¹), the sp³ carbon spacer in this compound insulates the nitrile, keeping it near the saturated value of 2240 cm⁻¹ .

The Strained Oxetane Signature (980 cm⁻¹)

Acyclic ethers (like diethyl ether) show a broad C–O stretch near 1100 cm⁻¹. However, the oxetane ring possesses significant ring strain (~106 kJ/mol).[1][2] This geometric constraint forces a coupling of the C–C and C–O vibrations. Look for a distinct, medium-intensity band near 980 cm⁻¹ . This is the symmetric ring deformation (breathing mode) and is the primary marker for the intact 4-membered ring.

Visualization: Structural & Workflow Diagrams

Analytical Workflow (DOT Diagram)

Figure 1: Step-by-step ATR-FTIR workflow including critical decision checkpoints for structural validation.

Vibrational Map (DOT Diagram)

Figure 2: Vibrational assignment map linking functional moieties to their specific IR wavenumbers.

Validation & Troubleshooting (Self-Validating System)

To ensure scientific integrity, the analyst must validate the spectrum against potential degradation pathways.

The "Red Flag" Degradation Check

Oxetanes are susceptible to acid-catalyzed ring opening (hydrolysis), which converts the molecule into a 1,3-diol or similar acyclic derivative.

| Indicator | Intact Molecule | Degraded (Ring Opened) |

| Region 3600–3200 cm⁻¹ | Flat Baseline | Broad OH Stretch (Strong indicator of hydrolysis) |

| Region 980 cm⁻¹ | Distinct Peak | Disappears/Diminishes (Loss of ring breathing) |

| Region 2240 cm⁻¹ | Sharp Peak | Shifted/Broadened (If nitrile hydrolysis occurs) |

Common Interferences

-

Water Vapor: Jagged noise in 1600–1500 cm⁻¹ and 3800–3600 cm⁻¹. Correction: Improve N₂ purge.

-

Residual Solvent: If synthesized in chlorinated solvents (DCM/Chloroform), look for strong C–Cl peaks in the 800–600 cm⁻¹ region which may overlap with phenyl OOP bands.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Nitrile and Phenyl shifts).

-

National Institute of Standards and Technology (NIST). "Infrared Spectroscopy of Cyclic Ethers." NIST Chemistry WebBook. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3] Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenyl-3-oxetanecarbonitrile

Executive Summary & Compound Profile

Compound: 3-Phenyl-3-oxetanecarbonitrile Class: 3,3-Disubstituted Oxetane / Nitrile Application: Pharmacophore scaffold in medicinal chemistry; bioisostere for carbonyl/gem-dimethyl groups.

Technical Challenge: The purification of This compound presents a dichotomy: the 3,3-disubstitution pattern offers steric protection, yet the strained oxetane ring remains susceptible to acid-catalyzed ring opening (hydrolysis/polymerization) on active silica gel surfaces. Furthermore, the polarity contrast between the lipophilic phenyl ring and the polar nitrile/ether functionalities requires precise solvent tuning to avoid co-elution with starting materials (often phenylacetonitrile derivatives).

This guide provides a validated, self-correcting protocol to isolate high-purity material while mitigating on-column degradation.

Troubleshooting Guide & FAQs

Q1: I observe significant product loss and a new polar streak on TLC after column chromatography. What is happening?

Diagnosis: Acid-catalyzed ring opening. Mechanism: Standard silica gel is slightly acidic (pH ~5.0–6.0). The strained oxetane ring acts as a Lewis base.[1] Protons on the silica surface coordinate with the oxetane oxygen, facilitating nucleophilic attack (often by trace water or methanol), leading to ring-opened alcohols or polymers. Solution: Neutralize the Stationary Phase. Pre-treat your silica gel column with a solvent system containing 1–2% Triethylamine (Et3N) . This buffers the acidic sites on the silica surface.

-

Action: Flush the column with 3 column volumes (CV) of Hexane:Et3N (99:1) before loading your sample. Maintain 0.5% Et3N in the elution solvents.

Q2: The product co-elutes with the starting material (Phenylacetonitrile). How do I improve resolution?

Diagnosis: Insufficient selectivity in the mobile phase.

Mechanism: Both compounds possess a phenyl ring and a nitrile group, resulting in similar interaction strengths with the silica stationary phase (dipole-dipole and

-

Option A (DCM Shift): Replace Ethyl Acetate with Dichloromethane (DCM). DCM offers different selectivity for polarizable aromatic compounds. Try a gradient of Hexane:DCM.

-

Option B (Isocratic Hold): If

, utilize an isocratic "hold" step. Run the column at the solvent ratio where the impurity just begins to elute (e.g., 10% EtOAc) for 5 CVs before increasing polarity.

Q3: My sample is an oil and smears when loaded. Should I use liquid or dry loading?

Diagnosis: Band broadening due to solvent incompatibility or viscosity. Solution: Dry Loading is Mandatory for Resolution. Liquid loading with strong solvents (like DCM or EtOAc) creates a "washout" effect, carrying the compound down the column before the gradient starts.

-

Protocol: Dissolve the crude oil in a minimum amount of DCM. Add Celite 545 (ratio 1:2 sample:Celite). Evaporate to a free-flowing powder. Load this powder on top of the pre-packed column.

Q4: How do I detect the compound if it lacks a strong chromophore?

Diagnosis: Incorrect detection wavelength. Solution: Target the Phenyl Ring Absorption. While the oxetane ring is UV-transparent, the phenyl group absorbs strongly.

-

Primary Wavelength: 254 nm (Standard UV).

-

Secondary Wavelength: 210–220 nm (Nitrile absorption, though solvent cutoff may interfere).

-

Stain: KMnO4 (oxidizes the phenyl/benzylic position) or Hanessian’s Stain (Molybdate) for universal detection.

Validated Experimental Protocol

Objective: Purification of 500 mg crude this compound.

Phase 1: Column Preparation (Neutralization)

-

Select Column Size: For 500 mg crude, use a 25g or 40g Silica Flash Cartridge (40–63 µm irregular silica).

-

Solvent A (Non-polar): Hexanes + 1% Triethylamine (v/v).

-

Solvent B (Polar): Ethyl Acetate + 1% Triethylamine (v/v).

-

Equilibration: Flush column with 100% Solvent A for 3 Column Volumes (CV) to neutralize acidic silanol groups.

Phase 2: Sample Loading (Dry Load)

-

Dissolve 500 mg crude in 5 mL Dichloromethane (DCM).

-

Add 1.5 g Celite 545.

-

Rotary evaporate at 30°C until a dry, free-flowing powder remains.

-

Load the powder into a solid load cartridge or directly atop the silica bed. Cap with a sand layer.

Phase 3: Elution Gradient

Flow Rate: 25–35 mL/min (for 40g column)

| Step | Time / CV | % Solvent B (EtOAc/TEA) | Purpose |

| 1 | 0–2 CV | 0% | Elute non-polar impurities (e.g., mineral oil, silanes) |

| 2 | 2–10 CV | 0% → 20% | Linear gradient to approach product Rf |

| 3 | 10–15 CV | 20% (Isocratic) | Critical Step: Maximize separation from phenylacetonitrile |

| 4 | 15–25 CV | 20% → 50% | Elute target Oxetane |

| 5 | 25–30 CV | 100% | Flush polar byproducts (diols, polymers) |

Phase 4: Analysis & Isolation

-

Collect fractions (approx. 15 mL each).

-

Spot fractions on TLC (Silica gel 60 F254). Develop in 30% EtOAc/Hexane.

-

Visualize under UV (254 nm).[1] The product typically appears at Rf ~0.35–0.45, while phenylacetonitrile elutes earlier (Rf ~0.6).

-

Pool pure fractions and concentrate in vacuo at <40°C (Oxetanes can be volatile or thermally sensitive).

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental workflow for purifying acid-sensitive oxetanes.

Caption: Decision matrix for the purification of acid-sensitive oxetanes, highlighting the critical neutralization step.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses the stability of 3,3-disubstituted oxetanes and their acid sensitivity).

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. (Standard protocols for silica gel flash chromatography and particle size selection).

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Provides context on the physicochemical properties and lipophilicity of oxetane scaffolds).

-

University of Rochester. Chromatography: Solvent Systems For Flash Column. (Guideline on using Triethylamine for acid-sensitive compounds).

Sources

Technical Support Center: 3-Phenyl-3-oxetanecarbonitrile Stability & Handling

The following technical guide serves as a specialized support resource for researchers working with 3-Phenyl-3-oxetanecarbonitrile (CAS: 1414513-84-0). This document focuses on the stability profile, decomposition pathways, and troubleshooting of this high-value building block.

Status: Operational Role: Senior Application Scientist Subject: Decomposition Pathways & Troubleshooting Guide

Executive Summary & Molecule Profile

This compound is a 3,3-disubstituted oxetane used primarily as a bioisostere for gem-dimethyl or carbonyl groups in drug discovery.[1] While the oxetane ring offers improved metabolic stability and solubility compared to carbocyclic analogs, its significant ring strain (~106 kJ/mol) makes it susceptible to specific decomposition pathways that researchers must mitigate during synthesis and storage.

| Property | Data | Note |

| CAS Number | 1414513-84-0 | Verified Identifier |

| Molecular Formula | C₁₀H₉NO | MW: 159.19 g/mol |

| Ring Strain | ~106 kJ/mol | High energy; driving force for ring opening |

| Key Hazard | Retro-[2+2] Cycloaddition | Generates formaldehyde and atroponitrile |

| Storage Class | Hygroscopic / Light Sensitive | Store at -20°C under inert atmosphere |

Critical Decomposition Pathways

Understanding how this molecule breaks down is the key to preventing it. We categorize decomposition into two primary vectors: Thermal/Photolytic (High Energy) and Acid-Catalyzed (Hydrolytic).

Pathway A: Thermal & Photolytic Retro-[2+2] Cycloaddition

The "Silent Pressure Builder"

Under high heat (>150°C) or UV irradiation, the oxetane ring undergoes a concerted retro-[2+2] cycloaddition. This is the most dangerous decomposition mode because it generates volatile gases and polymerizable monomers.

-

Mechanism: The strained C-O and C-C bonds cleave simultaneously.

-

Products:

-

Formaldehyde (CH₂O): A gas that can repressurize sealed vials or polymerize to paraformaldehyde (white solid).

-

2-Phenylacrylonitrile (Atroponitrile): A highly reactive Michael acceptor that can spontaneously polymerize, turning the sample into a yellow/orange gum.

-

Pathway B: Acid-Catalyzed Ring Opening (Hydrolysis)

The "Polar Impurity" Generator

Oxetanes function as "strained ethers."[1] In the presence of Brønsted or Lewis acids and moisture, the oxygen atom is protonated, activating the ring for nucleophilic attack.

-

Mechanism: Protonation of the oxetane oxygen is followed by nucleophilic attack by water at the less sterically hindered C2 or C4 positions (methylene groups).

-

Regioselectivity: Attack occurs at the CH₂ groups rather than the quaternary C3 center due to steric hindrance, despite the electronic stabilization the phenyl group might offer to a carbocation.

-

Product: 2-Phenyl-2-(hydroxymethyl)-3-hydroxypropanenitrile (a diol). This appears as a highly polar peak in LC-MS.

Visualizing the Pathways

The following diagram details the mechanistic divergence based on environmental stressors.

Figure 1: Mechanistic divergence of this compound decomposition under thermal vs. acidic stress.

Troubleshooting & FAQs

Scenario 1: "My sample turned into a yellow gum overnight."

Diagnosis: Polymerization of decomposition products. Cause: You likely exposed the compound to heat or light, triggering the Retro-[2+2] pathway. The resulting 2-phenylacrylonitrile is unstable and polymerizes (yellowing) without stabilization. Formaldehyde may have also formed paraformaldehyde (white precipitate). Solution:

-

Check Storage: Ensure the compound is stored at -20°C in the dark.

-

Purification: The gum is difficult to reverse. Flash chromatography (Silica, Hexane/EtOAc) might recover intact oxetane if the degradation is partial. The oxetane is less polar than the diol but more polar than the atroponitrile monomer.

Scenario 2: "I see a new early-eluting peak in my LC-MS."

Diagnosis: Hydrolysis to the diol. Cause: Acidic contamination in the solvent (e.g., unbuffered CDCl₃ which forms HCl over time) or moisture ingress. Evidence: Look for a mass shift of +18 Da (hydration).

-

Parent [M+H]+: ~160.07

-

Diol [M+H]+: ~178.08 Solution:

-

Solvent Switch: Use anhydrous solvents.[2] For NMR, filter CDCl₃ through basic alumina to remove acid traces or use DMSO-d6.

-

Avoid Acidic Workups: Do not use 1M HCl washes. Use saturated NH₄Cl or phosphate buffer (pH 7) instead.

Scenario 3: "Can I use Lewis Acids (e.g., BF₃·OEt₂) for functionalization?"

Answer: Proceed with extreme caution. While Lewis acids are often used to open oxetanes for synthesis, using them to functionalize other parts of the molecule (e.g., the phenyl ring) will likely destroy the oxetane core.

-

Risk: Lewis acids coordinate to the oxetane oxygen, triggering rapid polymerization or ring opening.

-

Alternative: If you must use a Lewis acid, keep the temperature below -78°C and quench immediately with a base (e.g., Et₃N) at low temperature before warming.

Scenario 4: "Is the nitrile group stable?"

Answer: Generally, yes. The nitrile is sterically shielded by the phenyl group and the oxetane ring.

-

Hydrolysis: Converting the nitrile to an amide/acid requires harsh conditions (conc. H₂SO₄ or NaOH/H₂O₂).[2] The oxetane ring will degrade (open) long before the nitrile hydrolyzes under acidic conditions. Under basic conditions, the ring is more stable, but the high strain may still lead to complex side reactions.

Recommended Analytical Parameters

Use these parameters to validate the integrity of your material.

| Method | Signal of Intact Material | Signal of Decomposition |

| 1H NMR (CDCl₃) | Oxetane CH₂ protons appear as two doublets (AB system) around δ 4.8 - 5.2 ppm . | Diol: Broad singlets/multiplets at δ 3.5-4.0 ppm. Atroponitrile: Olefinic singlets at δ 6.0 - 6.5 ppm. |

| 13C NMR | Oxetane C2/C4 carbons: ~80-85 ppm . Quaternary C3: ~45 ppm . | Diol: CH₂OH carbons shift upfield to ~60-65 ppm. |

| IR Spectroscopy | Nitrile stretch: ~2240 cm⁻¹ . Oxetane ring "breathing": ~980 cm⁻¹ . | Appearance of broad -OH stretch (3400 cm⁻¹) indicates hydrolysis. |

References

-

BenchChem. (2025).[2] this compound: Structure and Properties. Retrieved from

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from

-

Vigo, A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from

- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935.

Sources

Optimization of reaction conditions for 3-Phenyl-3-oxetanecarbonitrile synthesis

Plausible Synthetic Routes

Based on fundamental organic chemistry principles, we can propose three primary synthetic strategies for 3-Phenyl-3-oxetanecarbonitrile. Each route presents a unique set of advantages and challenges.

Route 1: Intramolecular Williamson Etherification of a Halohydrin Nitrile This is a classic and reliable method for the formation of cyclic ethers, including strained four-membered rings like oxetanes.[1][2] The synthesis involves the formation of a γ-halohydrin nitrile intermediate, followed by a base-mediated intramolecular cyclization.

Route 2: Darzens-Type Condensation The Darzens condensation is a well-established method for the synthesis of epoxides.[3][4] A modification of this reaction, using an α-halo nitrile instead of an α-halo ester, could potentially yield the desired oxetane.

Route 3: Paternò-Büchi Reaction This photochemical [2+2] cycloaddition offers a direct approach to the oxetane ring system from a carbonyl compound and an alkene.[1][5][6]

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you might face during your experiments.

Route 1: Intramolecular Williamson Etherification

Question 1: My yield of the halohydrin intermediate from the reaction of phenylacetonitrile with epichlorohydrin is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial epoxide opening step can often be attributed to several factors:

-

Base Strength and Stoichiometry: The choice of base is critical. A base that is too strong can lead to polymerization of the epichlorohydrin or self-condensation of the phenylacetonitrile. Conversely, a base that is too weak will not efficiently deprotonate the phenylacetonitrile.

-

Recommendation: Start with a moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation of the phenylacetonitrile.

-

-

Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions.

-

Recommendation: Add the epichlorohydrin slowly to a cooled solution (0 °C) of the deprotonated phenylacetonitrile. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

-

-

Solvent Choice: The solvent must be aprotic to avoid quenching the anion and should be able to dissolve the reagents.

-

Recommendation: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are good starting points. Ensure your solvent is thoroughly dried before use.

-

Question 2: During the intramolecular cyclization step, I'm observing significant amounts of side products, and my desired this compound is a minor component. What are these side products and how can I favor the desired cyclization?

Answer:

The formation of side products during the intramolecular cyclization is a common challenge in the synthesis of strained rings. The likely side reactions include:

-

Intermolecular Reactions: If the concentration of the halohydrin intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

-

Recommendation: Employ high-dilution conditions for the cyclization step. Add the halohydrin intermediate slowly to a solution of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

-

-

Elimination Reactions: The base can also promote elimination reactions, leading to unsaturated products.

-

Grob Fragmentation: This is a potential side reaction for 1,3-diols and their derivatives, which can lead to the fragmentation of the carbon skeleton.[2]

To favor the desired 4-exo-tet cyclization for the oxetane ring formation:

-

Choice of Base: A strong, sterically hindered base is preferred to minimize competing reactions. KHMDS is an excellent choice.

-

Temperature Control: Perform the cyclization at low temperatures (e.g., 0 °C to room temperature) to disfavor higher activation energy side reactions.

Caption: Troubleshooting workflow for Route 2.

Route 3: Paternò-Büchi Reaction

Question 5: I am not observing any product formation in my Paternò-Büchi reaction between benzoyl cyanide and ethylene. What are the key experimental parameters to consider?

Answer:

The Paternò-Büchi reaction is a photochemical process, and its success is highly dependent on the experimental setup. [5][6]

-

Wavelength of Light: The carbonyl compound must be excited to its n-π* triplet state. This typically requires UV irradiation.

-

Recommendation: Use a medium-pressure mercury lamp. The specific wavelength can be optimized based on the UV-Vis spectrum of the benzoyl cyanide.

-

-

Solvent: The solvent should be transparent to the wavelength of light being used and should not participate in the reaction.

-

Recommendation: Benzene or acetonitrile are common choices.

-

-

Quantum Yield: The quantum yield of the Paternò-Büchi reaction can be low. This means that long reaction times may be necessary.

-

Alkene Concentration: Ethylene is a gas, so maintaining a sufficient concentration in the reaction mixture is crucial.

-

Recommendation: The reaction can be performed under an atmosphere of ethylene, or a liquefied gas setup can be used.

-

Question 6: My Paternò-Büchi reaction is giving a low yield of the desired oxetane along with many byproducts. How can I improve the selectivity?

Answer:

Low selectivity in the Paternò-Büchi reaction can be due to:

-

Photodecomposition: The starting materials or the product may be unstable to the UV irradiation, leading to decomposition.

-

Recommendation: Filter the light to remove shorter, more energetic wavelengths. Monitor the reaction closely and stop it once the starting material is consumed to prevent product decomposition.

-

-

Side Reactions of the Excited Carbonyl: The excited carbonyl can undergo other photochemical reactions, such as photoreduction or Norrish-type cleavages.

-

Diastereoselectivity: The reaction can produce diastereomers if the alkene is substituted. The ratio of diastereomers is often dependent on the reaction conditions.

To improve selectivity:

-

Use of a Photosensitizer: In some cases, a photosensitizer can be used to selectively excite the carbonyl compound and minimize side reactions.

-

Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with cyanides in these syntheses?

A1: The use of cyanide sources such as sodium cyanide, potassium cyanide, or trimethylsilyl cyanide requires strict safety protocols. These compounds are highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also critical to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide gas. Always quench any residual cyanide with an oxidizing agent like bleach before disposal.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Choose a solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or vanillin can help visualize spots that are not UV-active. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the best practices for purifying the final this compound product?

A3: this compound is expected to be a polar compound. [7]Purification will likely require column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Due to the polarity of the nitrile group, tailing on silica gel can be an issue. Adding a small amount of a polar modifier like methanol or triethylamine to the eluent can sometimes improve the peak shape. For highly polar and basic compounds, chromatography on alumina may be a better alternative. [8] Q4: Can I use other epoxides besides epichlorohydrin in Route 1?

A4: Yes, other epoxides can be used, but this will change the substitution pattern of the final oxetane. For example, using styrene oxide would lead to a different regioisomer of the halohydrin intermediate and ultimately a different oxetane product. The regioselectivity of the epoxide ring-opening is dependent on whether the reaction is performed under acidic or basic conditions. [9]Under basic conditions, as proposed in Route 1, the nucleophile will attack the less sterically hindered carbon of the epoxide. [10] Q5: Are there any alternative, milder methods for introducing the nitrile group?

A5: While the use of cyanide salts is common, there are alternative methods for nitrile synthesis. [11]For example, the dehydration of an amide or an aldoxime can produce a nitrile. However, incorporating these methods into the synthesis of this compound would require a different synthetic strategy. For instance, one could envision synthesizing the corresponding 3-phenyl-oxetane-3-carboxamide and then dehydrating it to the nitrile.

Optimized Reaction Conditions for Analogous Transformations

The following table summarizes reaction conditions for transformations analogous to those in the proposed synthetic routes, drawn from the chemical literature. These can serve as a starting point for your own optimization studies.

| Transformation | Reagents and Conditions | Yield | Reference |

| Williamson Etherification for Oxetane Synthesis | 1,3-diol, tosyl chloride, pyridine, then NaH, THF | 59-87% | [2] |

| Darzens Condensation with α-chloro ester | Ketone, ethyl chloroacetate, NaOEt, EtOH | ~65% | [12] |

| Paternò-Büchi Reaction | Benzaldehyde, 2,3-dimethyl-2-butene, UV light (pyrex filter), benzene | 90% | [1] |

| Epoxide Ring Opening with Cyanide | Styrene oxide, TMSCN, ZnCl2, CH2Cl2 | 95% | [13] |

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Etherification (Route 1)

Step A: Synthesis of 1-chloro-3-phenyl-3-cyanopropan-2-ol (Halohydrin Intermediate)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetonitrile (1.0 eq) in anhydrous THF via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add epichlorohydrin (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the halohydrin intermediate.

Step B: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of the halohydrin intermediate from Step A in anhydrous THF.

-

In a separate flask, prepare a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Using a syringe pump, slowly add the solution of the halohydrin intermediate to the sodium hydride suspension over several hours (high dilution).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. biotage.com [biotage.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

Common impurities in 3-Phenyl-3-oxetanecarbonitrile samples

The following technical support guide is structured to address the specific needs of researchers working with 3-Phenyl-3-oxetanecarbonitrile (CAS 1414513-84-0) . It moves beyond basic data to provide mechanistic insights, troubleshooting workflows, and impurity profiling essential for high-integrity drug discovery campaigns.

Senior Application Scientist Desk

Subject: Impurity Profiling, Stability, and Troubleshooting Guide Compound: this compound CAS: 1414513-84-0 Formula: C₁₀H₉NO | MW: 159.19 g/mol [1]

Technical Overview & Application Context

This compound is a high-value building block used primarily to modulate physicochemical properties in medicinal chemistry. The oxetane ring serves as a metabolically stable surrogate for gem-dimethyl or carbonyl groups , offering reduced lipophilicity (LogP) and improved aqueous solubility compared to its carbocyclic analogs.[2]

However, the strain of the oxetane ring (~106 kJ/mol) combined with the electron-withdrawing nitrile group creates a unique reactivity profile. Users frequently encounter issues related to hydrolytic stability and incomplete cyclization during synthesis.

Impurity Profiling: Origin & Identification